molecular formula C12H8ClN3O B12912522 7-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-5(8H)-one CAS No. 106263-56-3

7-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-5(8H)-one

Cat. No.: B12912522
CAS No.: 106263-56-3
M. Wt: 245.66 g/mol
InChI Key: XEIZYGINVAQQAX-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-5(1H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the imidazo[1,2-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-5(1H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 4-chlorobenzaldehyde with 2-aminopyrimidine in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then subjected to cyclization to form the imidazo[1,2-a]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-5(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-5(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects .

Properties

CAS No.

106263-56-3

Molecular Formula

C12H8ClN3O

Molecular Weight

245.66 g/mol

IUPAC Name

7-(4-chlorophenyl)-8H-imidazo[1,2-a]pyrimidin-5-one

InChI

InChI=1S/C12H8ClN3O/c13-9-3-1-8(2-4-9)10-7-11(17)16-6-5-14-12(16)15-10/h1-7H,(H,14,15)

InChI Key

XEIZYGINVAQQAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)N3C=CN=C3N2)Cl

Origin of Product

United States

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